1-(3-Hydroxypiperidin-1-yl)ethanone
Overview
Description
1-(3-Hydroxypiperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : The compound 1-(4-(6-Fluorobenzo[d] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, a derivative of 1-(3-Hydroxypiperidin-1-yl)ethanone, was synthesized using click chemistry with good yield. This synthesis involved IR, NMR, and MS studies to characterize the compound (Govindhan et al., 2017).
Electrochemical Synthesis : Electrochemical oxidation was studied as a method for synthesizing new phenylpiperazine derivatives, starting from compounds like 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone. This process employed cyclic voltammetry and controlled-potential coulometry methods (Nematollahi & Amani, 2011).
Crystal Structure Analysis : The compound's crystal structure and intercontacts were analyzed using Hirshfeld surfaces computational method. This helped confirm the structure of synthesized compounds related to this compound (Govindhan et al., 2017).
Biological Applications and Pharmacokinetics
Cytotoxicity Evaluation : The cytotoxicity of synthesized compounds, such as derivatives of this compound, was evaluated, contributing to understanding their potential in medical applications (Govindhan et al., 2017).
Pharmacokinetic Insights : The binding analysis between newly synthesized molecules and human serum albumin was carried out using fluorescence spectroscopy. This provided insights into the pharmacokinetic nature of the compounds, indicating their potential for biological applications (Govindhan et al., 2017).
Antimicrobial Activity : Some derivatives of this compound were tested for antimicrobial activity against gram-positive and gram-negative bacteria, highlighting their potential use in pharmaceutical applications (Wanjari, 2020).
Drug Development and Receptor Studies
NMDA Receptor Antagonists : Research on 1-(1H-indol-3-yl)-2-(4-phenylpiperidin-1-yl)ethanone derivatives focused on targeting GluN2B-containing NMDA receptors, with some showing selective affinity towards sigma receptors. These findings are significant for developing new medications targeting central nervous system disorders (Gitto et al., 2014).
Dual-Effective Neuroprotective Agents : Some indole derivatives, including compounds related to this compound, demonstrated both ligand affinity for NMDA receptors and antioxidant properties. This dual-effect suggests potential applications in neuroprotective drug development (Buemi et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
1-(3-hydroxypiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)8-4-2-3-7(10)5-8/h7,10H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFMTRPNNXNQRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619635 | |
Record name | 1-(3-Hydroxypiperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4045-27-6 | |
Record name | 1-(3-Hydroxypiperidin-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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